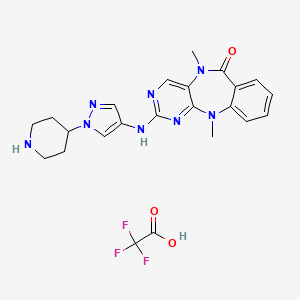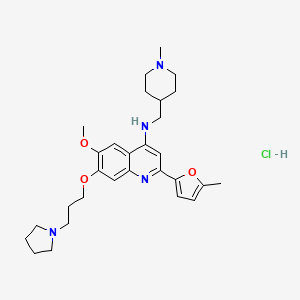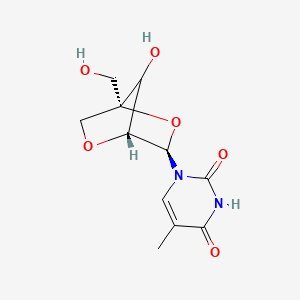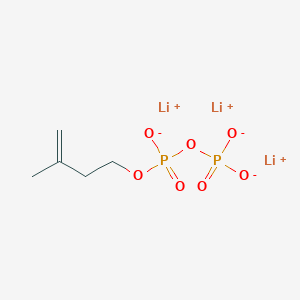![molecular formula C28H37ClN4O B10800772 N,N-diethyl-4-[4-(3-piperidin-1-ylpropylamino)quinolin-2-yl]benzamide;hydrochloride](/img/structure/B10800772.png)
N,N-diethyl-4-[4-(3-piperidin-1-ylpropylamino)quinolin-2-yl]benzamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LMPTP INHIBITOR 1 (hydrochloride) is a selective inhibitor of low molecular weight protein tyrosine phosphatase (LMPTP). It has an IC50 value of 0.8 μM for LMPTP-A, making it a potent inhibitor. This compound is primarily used in scientific research to study the role of LMPTP in various biological processes and diseases .
Preparation Methods
The synthesis of LMPTP INHIBITOR 1 (hydrochloride) involves several steps, including the formation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various forms, including dihydrochloride, which offers better water solubility and stability .
Chemical Reactions Analysis
LMPTP INHIBITOR 1 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
LMPTP INHIBITOR 1 (hydrochloride) has several scientific research applications, including:
Chemistry: Used to study the inhibition of protein tyrosine phosphatases.
Biology: Helps in understanding the role of LMPTP in cellular processes such as cell growth, differentiation, and survival.
Medicine: Investigated for its potential therapeutic applications in diseases like diabetes and cancer. .
Industry: Utilized in the development of new pharmaceuticals targeting protein tyrosine phosphatases.
Mechanism of Action
LMPTP INHIBITOR 1 (hydrochloride) exerts its effects by selectively inhibiting the activity of low molecular weight protein tyrosine phosphatase (LMPTP). This inhibition prevents the dephosphorylation of the insulin receptor, thereby enhancing insulin signaling. The molecular targets involved include the insulin receptor and downstream signaling pathways such as the phosphoinositide 3-kinase (PI3K)–AKT pathway .
Comparison with Similar Compounds
LMPTP INHIBITOR 1 (hydrochloride) is unique due to its high selectivity and potency for LMPTP-A. Similar compounds include:
LMPTP INHIBITOR 1 dihydrochloride: Offers better water solubility and stability.
PTP1B inhibitors: Target a different class of protein tyrosine phosphatases but have similar applications in diabetes and obesity research
These comparisons highlight the uniqueness of LMPTP INHIBITOR 1 (hydrochloride) in terms of its selectivity and potential therapeutic applications.
Properties
Molecular Formula |
C28H37ClN4O |
|---|---|
Molecular Weight |
481.1 g/mol |
IUPAC Name |
N,N-diethyl-4-[4-(3-piperidin-1-ylpropylamino)quinolin-2-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C28H36N4O.ClH/c1-3-32(4-2)28(33)23-15-13-22(14-16-23)26-21-27(24-11-6-7-12-25(24)30-26)29-17-10-20-31-18-8-5-9-19-31;/h6-7,11-16,21H,3-5,8-10,17-20H2,1-2H3,(H,29,30);1H |
InChI Key |
WYRLEOWACOXSQP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCCN4CCCCC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-hydroxyphenyl)-3-[6-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride](/img/structure/B10800700.png)

![(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide](/img/structure/B10800712.png)

![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propoxy]ethoxy]ethoxy]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B10800725.png)
![6-amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10800731.png)
![21-[(2-Fluorophenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride](/img/structure/B10800736.png)

![(S)-5-(1-(Cyclohexylmethyl)-6-(3-methylmorpholino)-1H-benzo[d]imidazol-2-yl)-3-methylbenzo[d]isoxazole](/img/structure/B10800758.png)


![2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol](/img/structure/B10800784.png)


